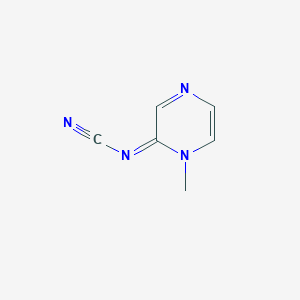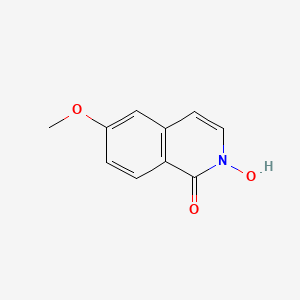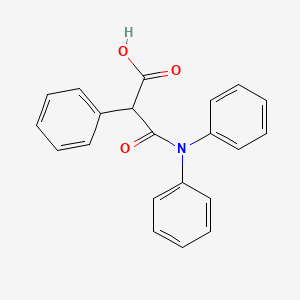![molecular formula C17H14ClNO2 B13124156 7-Chloro-1-[(propan-2-yl)amino]anthracene-9,10-dione CAS No. 61100-79-6](/img/structure/B13124156.png)
7-Chloro-1-[(propan-2-yl)amino]anthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-1-(isopropylamino)anthracene-9,10-dione is a derivative of anthracene, an aromatic hydrocarbon consisting of three fused benzene rings. Anthracene derivatives are known for their interesting photochemical and photophysical properties, making them valuable in various scientific and industrial applications .
Méthodes De Préparation
The synthesis of 7-chloro-1-(isopropylamino)anthracene-9,10-dione typically involves the substitution of anthracene at the 9 and 10 positions. . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
7-Chloro-1-(isopropylamino)anthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into hydroquinones, which have different chemical properties and applications.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Applications De Recherche Scientifique
7-Chloro-1-(isopropylamino)anthracene-9,10-dione has several scientific research applications:
Mécanisme D'action
The mechanism of action of 7-chloro-1-(isopropylamino)anthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in anticancer research . Additionally, the compound can generate reactive oxygen species (ROS) upon exposure to light, which can further damage cellular components.
Comparaison Avec Des Composés Similaires
7-Chloro-1-(isopropylamino)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct photophysical properties. Similar compounds include:
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in triplet-triplet annihilation upconversion systems.
9,10-Dimethylanthracene: Exhibits high fluorescence quantum yield and is used in various photophysical applications.
1,4-Diaminoanthraquinone: Used in nonaqueous redox flow batteries due to its reversible redox reactions.
These compounds share the anthracene core but differ in their substituents, leading to variations in their chemical and physical properties.
Propriétés
Numéro CAS |
61100-79-6 |
|---|---|
Formule moléculaire |
C17H14ClNO2 |
Poids moléculaire |
299.7 g/mol |
Nom IUPAC |
7-chloro-1-(propan-2-ylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C17H14ClNO2/c1-9(2)19-14-5-3-4-12-15(14)17(21)13-8-10(18)6-7-11(13)16(12)20/h3-9,19H,1-2H3 |
Clé InChI |
RCXIUKVZFYPGRA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC1=CC=CC2=C1C(=O)C3=C(C2=O)C=CC(=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![2-Bromo-6-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13124172.png)

![N,N'-(3-Oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-diyl)bis(2-aminoacetamide)](/img/structure/B13124177.png)
